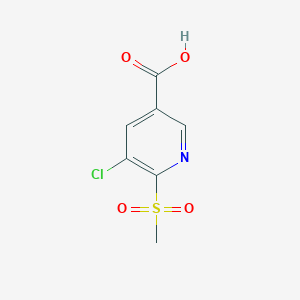

5-Chloro-6-(methylsulfonyl)nicotinic acid

Description

Contextual Significance of Nicotinic Acid Scaffolds in Organic and Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that serves as a fundamental scaffold in the fields of organic and medicinal chemistry. wikipedia.orgnih.gov As an essential human nutrient, it is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic redox reactions. wikipedia.org Beyond its biological role as a vitamin, the nicotinic acid framework is a privileged structure in drug discovery. Its derivatives have been investigated for a wide array of therapeutic applications, including the treatment of hyperlipidemia. nih.gov The versatility of the pyridine (B92270) ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological activities. This has led to the development of nicotinic acid derivatives with potential anti-inflammatory and other therapeutic effects.

Overview of Halogenated Pyridine Carboxylic Acids: Structural and Electronic Effects

The introduction of halogen atoms, such as chlorine, onto the pyridine carboxylic acid scaffold significantly alters the molecule's physicochemical properties. Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the halogen. This electronic modulation is a key tool for synthetic chemists to control the reactivity of the pyridine core.

The presence of a halogen atom also influences the structural characteristics of these molecules. For instance, the chlorine atom in a compound like 5-chloro-2-methoxy-4-methylnicotinic acid can be displaced by various nucleophiles, providing a route to diverse derivatives. Furthermore, halogen atoms can participate in non-covalent interactions known as halogen bonding, where the halogen acts as an electrophilic species. This interaction can play a crucial role in molecular recognition and the formation of specific solid-state structures, influencing crystal packing and potentially modulating interactions with biological targets.

Importance of Sulfonyl-Containing Heterocycles in Synthetic Strategies

Heterocyclic compounds that incorporate a sulfonyl group (–SO₂R) are of significant interest in synthetic and medicinal chemistry. The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the heterocyclic ring to which it is attached. This functional group is known for its high metabolic stability and its ability to act as a hydrogen bond acceptor.

The synthesis of sulfonyl-containing heterocycles is a well-established area of organic chemistry. These compounds serve as important intermediates and are structural motifs in a variety of biologically active molecules. The preparation of heteroaryl sulfonamides, for example, is a key strategy in the development of new pharmaceuticals. google.com The sulfonyl group's ability to modulate a molecule's properties makes it a valuable component in the design of compounds for targeted applications in materials science and drug discovery.

Research Trajectory and Significance of 5-Chloro-6-(methylsulfonyl)nicotinic Acid within Academic Synthesis and Derivatization

This compound is a highly functionalized pyridine derivative. Its structure combines the nicotinic acid core with a chlorine atom at the 5-position and a methylsulfonyl group at the 6-position. While extensive, dedicated research on this specific molecule is not widely present in peer-reviewed literature, its structure suggests its primary role as a specialized intermediate or building block in organic synthesis.

The significance of this compound lies in the unique combination of its functional groups, which offer multiple pathways for derivatization:

The carboxylic acid group at the 3-position can be readily converted into esters, amides, or other derivatives, allowing for the attachment of various molecular fragments. prepchem.com

The chloro group at the 5-position, influenced by the adjacent electron-withdrawing sulfonyl group, is a potential site for nucleophilic aromatic substitution reactions. This allows for the introduction of amine, ether, or thiol functionalities.

The methylsulfonyl group at the 6-position strongly influences the electronic character of the pyridine ring, enhancing the reactivity of the chloro group towards nucleophilic attack.

The research trajectory for a compound like this compound is therefore directed towards its use in the multi-step synthesis of more complex molecules for applications in pharmaceuticals or agrochemicals. Its structure is designed for selective, stepwise reactions, making it a valuable, albeit niche, reagent for constructing highly substituted pyridine-based target molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.65 g/mol |

| IUPAC Name | 5-Chloro-6-(methylsulfonyl)pyridine-3-carboxylic acid |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1Cl)C(=O)O |

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO4S |

|---|---|

Molecular Weight |

235.65 g/mol |

IUPAC Name |

5-chloro-6-methylsulfonylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |

InChI Key |

YZIFMXQSFCPRHO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=N1)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 6 Methylsulfonyl Nicotinic Acid

Precursor Synthesis Strategies and Functional Group Installation

The construction of the 5-Chloro-6-(methylsulfonyl)nicotinic acid molecule hinges on the effective synthesis of key precursors that already possess either the halogen or the sulfonyl moiety. These strategies are broadly categorized into the synthesis of halogenated nicotinic acid scaffolds and the preparation of methylsulfonyl-substituted pyridine (B92270) derivatives.

Synthesis of Nicotinic Acid Scaffolds Bearing Halogen Substituents

A fundamental approach to the synthesis of the target compound begins with the preparation of a nicotinic acid ring substituted with a chlorine atom at the 5-position. This can be achieved through various synthetic routes, including direct chlorination or by building the ring from acyclic precursors with the halogen already in place.

Direct chlorination of nicotinic acid itself is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. However, the synthesis of chlorinated pyridine carboxylic acids can be achieved from appropriately substituted precursors. For instance, the conversion of (trichloromethyl)pyridine compounds to their corresponding pyridine carboxylic acid chlorides can be accomplished by passing their vapors over gamma-alumina at elevated temperatures, typically between 250°C and 450°C. These acid chlorides can then be hydrolyzed to the desired carboxylic acids. biosynth.com

Another strategy involves the use of more reactive starting materials. For example, 5,6-dichloronicotinic acid can be synthesized from 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with an acid chloride, such as thionyl chloride, to form the acid chloride. This intermediate can then be chlorinated with gaseous chlorine to yield 5-chloro-6-hydroxynicotinic acid chloride, which is subsequently reacted with another acid chloride to produce 5,6-dichloronicotinic acid chloride. Final hydrolysis with water affords 5,6-dichloronicotinic acid. synzeal.com

| Starting Material | Reagents | Product | Reference |

| (Trichloromethyl)pyridine | 1. γ-Alumina, 250-450°C 2. H₂O | Pyridine carboxylic acid | biosynth.com |

| 6-Hydroxynicotinic acid | 1. Thionyl chloride 2. Gaseous chlorine 3. Thionyl chloride 4. H₂O | 5,6-Dichloronicotinic acid | synzeal.com |

Hydroxynicotinic acid derivatives serve as versatile intermediates for the synthesis of their chlorinated counterparts. The hydroxyl group can be converted to a chloro substituent through various chlorination methods. As mentioned previously, the synthesis of 5,6-dichloronicotinic acid from 6-hydroxynicotinic acid exemplifies this approach, where the hydroxyl group at the 6-position is ultimately replaced by a chlorine atom in a multi-step process that also introduces a chlorine atom at the 5-position. synzeal.com This strategy highlights the utility of hydroxypyridines as precursors in the synthesis of halogenated nicotinic acids.

Synthesis of Methylsulfonyl-Substituted Pyridine Derivatives

Directly introducing a sulfonyl group onto an unsubstituted pyridine ring can be challenging. However, electrochemical methods have been developed for the meta-sulfonylation of pyridines. This approach utilizes nucleophilic sulfinates and proceeds through a redox-neutral dearomatization-rearomatization strategy. researchgate.net While this method provides a route to meta-substituted sulfonyl pyridines, the synthesis of 6-(methylsulfonyl)nicotinic acid often requires a different approach.

A more common strategy involves the introduction of a methylthio (-SMe) group, which is subsequently oxidized to the methylsulfonyl (-SO₂Me) group. For instance, a chloro-substituted pyridine can undergo nucleophilic aromatic substitution with a methylthiolate source, such as sodium thiomethoxide, to introduce the methylthio group. This sulfide (B99878) can then be oxidized to the corresponding sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

A plausible synthetic route to this compound starts from the readily available 5,6-dichloronicotinic acid. The greater reactivity of the chlorine atom at the 6-position towards nucleophilic substitution allows for a regioselective displacement.

The synthesis would proceed as follows:

Esterification of 5,6-dichloronicotinic acid to protect the carboxylic acid and improve solubility in organic solvents.

Nucleophilic Aromatic Substitution with sodium thiomethoxide (NaSMe). The thiomethoxide anion would preferentially displace the chloride at the 6-position to yield methyl 5-chloro-6-(methylthio)nicotinate.

Oxidation of the resulting sulfide to the sulfone using an oxidizing agent such as m-CPBA to give methyl 5-chloro-6-(methylsulfonyl)nicotinate.

Hydrolysis of the ester group to afford the final product, this compound.

| Intermediate | Reagents | Product |

| 5,6-Dichloronicotinic acid | 1. SOCl₂ or H⁺/MeOH 2. NaSMe 3. m-CPBA 4. H₃O⁺ | This compound |

This step-wise approach allows for the controlled installation of the required functional groups, leading to the desired product.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through both linear and convergent strategies. Linear synthesis involves the sequential modification of a pre-existing nicotinic acid core, while a convergent approach would involve the assembly of the substituted pyridine ring from smaller, functionalized fragments.

Step-by-Step Synthesis Elucidation from Identified Precursors

A plausible and commonly employed strategy for the synthesis of this compound is a linear pathway commencing from readily available precursors such as 6-hydroxynicotinic acid or 5,6-dichloronicotinic acid.

One potential linear synthetic route is outlined below:

Chlorination of 6-Hydroxynicotinic Acid: The synthesis can initiate with the chlorination of 6-hydroxynicotinic acid to yield 6-chloronicotinic acid. This transformation is a standard procedure in heterocyclic chemistry. Subsequently, an additional chlorination step at the 5-position would lead to the formation of 5,6-dichloronicotinic acid. The synthesis of 5,6-dichloronicotinic acid has been reported through the reaction of 6-hydroxynicotinic acid with a chlorinating agent. medchemexpress.com

Selective Nucleophilic Substitution: The resulting 5,6-dichloronicotinic acid can then undergo a selective nucleophilic aromatic substitution. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the one at the 5-position. Treatment with sodium methylthiolate (NaSMe) would selectively displace the 6-chloro group to afford 5-chloro-6-(methylthio)nicotinic acid. A similar selective substitution at the 6-position of a 5,6-dichloronicotinamide derivative has been documented. scholarsresearchlibrary.com

Oxidation to the Sulfone: The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. This oxidation step is a well-established method for the synthesis of sulfones from sulfides.

This linear approach is advantageous due to the availability of the starting materials and the generally predictable nature of the individual reaction steps.

Strategic Assembly of Pyridine Ring with Chloro and Methylsulfonyl Moieties

A convergent synthesis, in contrast to the linear approach, would involve the construction of the pyridine ring from precursors already bearing the chloro and a precursor to the methylsulfonyl functionality. While a specific convergent synthesis for this compound is not prominently described in the literature, one can envision a strategy based on established pyridine synthesis methodologies, such as the Hantzsch pyridine synthesis or other condensation reactions.

This approach would necessitate the synthesis of appropriately substituted building blocks. For instance, a fragment containing the chloro and methylsulfonyl groups could be condensed with a three-carbon unit to form the pyridine ring. The challenge in this approach lies in the synthesis of the required precursors and controlling the regioselectivity of the cyclization reaction to obtain the desired substitution pattern on the nicotinic acid.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of each step in the synthesis of this compound.

For the nucleophilic substitution of 5,6-dichloronicotinic acid with sodium methylthiolate, key parameters to optimize include:

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to facilitate the dissolution of the reactants and promote the substitution reaction.

Temperature: The reaction temperature needs to be carefully controlled to ensure selective substitution at the 6-position while minimizing side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

In the oxidation of the methylthio intermediate, the choice of oxidizing agent and reaction conditions can influence the outcome. A comparative overview of potential oxidation conditions is presented in the table below.

| Oxidizing Agent | Solvent(s) | Typical Temperature (°C) | Potential Advantages/Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 25-100 | Readily available, environmentally benign byproducts. May require heating. |

| m-CPBA | Dichloromethane, Chloroform | 0-25 | High efficiency at low temperatures. Can be sensitive and requires careful handling. |

| Potassium Permanganate (KMnO₄) | Acetone, Water/t-BuOH | 0-25 | Powerful oxidizing agent. Can lead to over-oxidation if not controlled. |

Interactive Data Table: Comparison of Oxidation Conditions (This is a simplified representation of an interactive table. In a digital format, users could sort and filter the data.)

Advanced Synthetic Techniques Applicable to Halogenated Sulfonylnicotinic Acids

Modern synthetic methodologies can offer significant advantages in the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the nucleophilic substitution and oxidation steps. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and fewer side products.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time. This technique can be particularly beneficial for exothermic reactions, such as oxidations, by ensuring efficient heat dissipation and improving safety. Flow chemistry also allows for easier scalability of the synthesis.

The application of these advanced techniques can lead to more efficient, safer, and environmentally friendly synthetic routes for this compound and other related halogenated sulfonylnicotinic acids.

Chemical Transformations and Reaction Mechanisms of 5 Chloro 6 Methylsulfonyl Nicotinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides.

Esterification of 5-Chloro-6-(methylsulfonyl)nicotinic acid can be achieved through several standard methods. The direct reaction with an alcohol under acidic catalysis, known as Fischer esterification, is a common approach. Given the electronic nature of the pyridine (B92270) ring, the reactivity of the carboxylic acid is not expected to be significantly hindered.

Table 1: Representative Esterification Reactions of Nicotinic Acid Derivatives

| Nicotinic Acid Derivative | Alcohol | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Nicotinic acid | Methanol | H₂SO₄ | Reflux | Methyl nicotinate | High |

A kinetic analysis of the esterification of this compound would likely reveal pseudo-first-order kinetics with respect to the carboxylic acid when a large excess of the alcohol is used. The rate would be dependent on the concentration of the acid catalyst. The electron-withdrawing substituents on the pyridine ring are not expected to have a substantial electronic effect on the carboxylic acid group itself, as they are several bonds away.

The synthesis of amides from this compound can be accomplished by activation of the carboxylic acid followed by reaction with an amine. Common peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) are expected to be effective.

Table 2: General Amidation Reactions of Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Product |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine | DCC, NHS | Dichloromethane | Corresponding Amide |

Note: This table represents expected reaction pathways. Specific experimental data for this compound is not available.

The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate (with DCC) or an active ester (with NHS), which is then readily attacked by the amine nucleophile to form the amide bond.

Decarboxylation of nicotinic acid derivatives typically requires harsh conditions, such as high temperatures, often in the presence of a catalyst like copper. For this compound, the stability of the resulting carbanion at the C-3 position would be a key factor in the feasibility of this reaction. The electron-withdrawing groups at C-5 and C-6 would offer some stabilization to a negative charge on the ring, potentially facilitating decarboxylation under less forcing conditions compared to unsubstituted nicotinic acid. The mechanism would likely involve the formation of a zwitterionic intermediate followed by the loss of carbon dioxide.

Transformations Involving the Halogen Substituent (Chlorine at C-5)

The chlorine atom at the C-5 position of the pyridine ring is a site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing methylsulfonyl group at the C-6 position and the chloro group at C-5 further activates the ring towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is therefore a plausible transformation at the C-5 position.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. For substitutions on pyridines, concerted mechanisms are often predicted.

Table 3: Plausible SNAr Reactions of this compound

| Nucleophile | Solvent | Product |

|---|---|---|

| Alkoxide (e.g., NaOMe) | Methanol | 5-Methoxy-6-(methylsulfonyl)nicotinic acid |

| Amine (e.g., Piperidine) | Dimethylformamide | 5-(Piperidin-1-yl)-6-(methylsulfonyl)nicotinic acid |

Note: This table outlines potential reactions based on the principles of SNAr on activated halo-pyridines.

The rate of these reactions would be influenced by the nucleophilicity of the attacking species and the stability of the intermediate (in a stepwise mechanism) or the transition state (in a concerted mechanism).

The chlorine atom at C-5 can also participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Palladium- and nickel-catalyzed reactions are the most common for this purpose.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with a halide, is a powerful tool for forming biaryl linkages. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 5-aryl-6-(methylsulfonyl)nicotinic acid.

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | 5-Aryl-6-(methylsulfonyl)nicotinic acid |

| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 5-Alkenyl-6-(methylsulfonyl)nicotinic acid |

Note: This table provides hypothetical examples of cross-coupling reactions. Specific conditions would need to be optimized.

The catalytic cycle for these reactions typically involves oxidative addition of the aryl chloride to the low-valent metal center, followed by transmetalation with the coupling partner and reductive elimination to afford the product and regenerate the catalyst.

Reductive Dehalogenation Pathways

The removal of the chlorine atom from the C-5 position of this compound can be approached through several reductive pathways. The choice of method depends on the desired selectivity and tolerance of other functional groups in the molecule.

Catalytic hydrogenation is a primary method for the reduction of pyridine rings and can concurrently effect dehalogenation. asianpubs.orgresearchgate.net Due to the aromaticity of the pyridine nucleus, these reactions often necessitate elevated pressures and temperatures, with catalysts such as platinum oxide (PtO₂) being commonly employed, often in acidic media like glacial acetic acid. asianpubs.orgresearchgate.net While the primary product of pyridine hydrogenation is the corresponding piperidine, cleavage of the carbon-halogen bond can occur as a parallel reaction.

More specialized methods may also achieve dehalogenation. Advanced reduction processes, such as those employing UV light in the presence of sulfite, generate highly reactive species like hydrated electrons (e aq⁻) that are potent reducing agents capable of cleaving carbon-halogen bonds in aromatic compounds. researchgate.net In a related context, an unexpected reductive dechlorination of a 2-chloronicotinic acid derivative was observed under Finkelstein reaction conditions, which typically favor halogen exchange. uark.eduuark.edu The formation of molecular iodine suggested a redox mechanism was at play, indicating that under specific conditions, nucleophilic iodide can induce reduction. uark.edu

| Method | Typical Reagents/Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C, elevated pressure/temperature, acidic solvent | Primarily reduces the pyridine ring but can also cause dehalogenation. asianpubs.orgresearchgate.net |

| Advanced Reduction Process | UV/sulfite (generates e aq⁻) | Potent reduction capable of cleaving C-Cl bonds. researchgate.net |

| Iodide-Induced Reduction | NaI or KI in a suitable solvent (e.g., acetone, MEK) | Observed as an unexpected side reaction under Finkelstein-like conditions for a related compound. uark.edu |

Reactions of the Methylsulfonyl Group (at C-6)

Reactivity of the Sulfonyl Group Towards Nucleophiles and Electrophiles

The methylsulfonyl group (–SO₂CH₃) at the C-6 position is a powerful electron-withdrawing group and an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SₙAr). byu.edu The electron-deficient nature of the pyridine ring, further enhanced by the chloro and carboxyl substituents, activates the C-6 position for attack by a wide range of nucleophiles. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C-6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com In the subsequent step, the aromaticity is restored by the expulsion of the methylsulfinate anion. The methylsulfonyl group's ability to stabilize a negative charge makes it a proficient leaving group, with reactivity often surpassing that of halides in SₙAr reactions. byu.edu

Conversely, the sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6) and is extremely electron-poor. Consequently, it is not susceptible to attack by electrophilic reagents.

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Amines | Piperidine, Morpholine | 6-Amino-5-chloronicotinic acid derivative |

| Alkoxides | Sodium methoxide (NaOMe) | 5-Chloro-6-methoxynicotinic acid derivative |

| Thiolates | Sodium thiophenoxide (NaSPh) | 5-Chloro-6-(phenylthio)nicotinic acid derivative |

Potential for Further Oxidation or Reduction of the Sulfonyl Moiety

The sulfur atom in the methylsulfonyl group of this compound exists in the S(VI) oxidation state. As this is the highest possible oxidation state for sulfur, the sulfonyl moiety cannot be further oxidized.

Reduction of the methylsulfonyl group, which involves the cleavage of the carbon-sulfur bond to yield the corresponding desulfonylated arene, is a challenging transformation. Such reactions typically require harsh conditions or specialized catalytic systems. researchgate.net Classical methods may involve the use of potent reducing agents like alkali metals (e.g., sodium in liquid ammonia) or lithium aluminum hydride. researchgate.net More recently, transition-metal catalysis has provided milder alternatives. For instance, cobalt-NHC (N-heterocyclic carbene) complexes, in conjunction with alkylmagnesium reagents as a hydride source, have been shown to efficiently reduce aryl sulfones to arenes. researchgate.netresearchgate.net

Reactivity of the Pyridine Ring System

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609), with a reactivity profile often compared to that of nitrobenzene. uoanbar.edu.iqyoutube.com The presence of three strong electron-withdrawing groups (–Cl, –SO₂CH₃, and –COOH) on this compound further deactivates the ring to an extreme degree.

Furthermore, SEAr reactions are typically performed under strongly acidic conditions, which would lead to the protonation of the pyridine nitrogen. The resulting pyridinium cation is even more severely deactivated towards attack by electrophiles. uoanbar.edu.iqrsc.org Consequently, electrophilic aromatic substitution on the C-4 position—the only unsubstituted carbon on the ring—is considered highly improbable under standard SEAr conditions. youtube.comyoutube.com

| Compound | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| Benzene | High | Electron-rich aromatic system. |

| Pyridine | Very Low | Electron-withdrawing nitrogen deactivates the ring. uoanbar.edu.iq |

| This compound | Extremely Low | Ring is severely deactivated by the nitrogen atom and three additional electron-withdrawing groups. |

Nucleophilic Attack and Addition Reactions on the Pyridine Ring

In stark contrast to its inertness towards electrophiles, the highly electron-deficient ring of this compound is primed for attack by nucleophiles. nih.govnih.gov Such reactions can occur in two principal ways: nucleophilic aromatic substitution (SₙAr) at a substituted carbon, or direct nucleophilic addition to an unsubstituted carbon of the ring.

As detailed in section 3.3.1, SₙAr is highly favored at the C-6 position due to the presence of the excellent methylsulfonyl leaving group. The C-5 chloro atom is also a potential leaving group, but SₙAr on pyridine rings is electronically favored at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. wikipedia.orgstackexchange.comyoutube.com This is because the anionic charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

Direct nucleophilic addition to the π-system is also possible, particularly with very strong nucleophiles like organolithium reagents or alkali-metal amides (as in the Chichibabin reaction). youtube.compearson.com For this substrate, the most electrophilic unsubstituted positions are C-2 and C-4. Attack at these positions would lead to the formation of an anionic dihydropyridine intermediate. Subsequent reaction, such as protonation during workup, would yield a stable dihydropyridine derivative. In some cases, if a hydride ion can be eliminated, the reaction can result in a net substitution. youtube.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Lithium aluminum hydride |

| Nitrobenzene |

| Piperidine |

| Platinum oxide |

| Pyridine |

| Sodium in liquid ammonia |

Mechanistic Investigations of Key Chemical Transformations and Intermediates

The chemical reactivity of this compound is characterized by the interplay of its three functional groups: the carboxylic acid, the chloro substituent, and the methylsulfonyl group, all attached to a pyridine ring. Mechanistic investigations into the transformations of this compound and its analogs primarily focus on nucleophilic aromatic substitution (SNAr) reactions, where either the chloro or the methylsulfonyl group can act as a leaving group. The specific reaction pathway and the intermediates formed are highly dependent on the nature of the attacking nucleophile and the reaction conditions.

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the electron-witting methylsulfonyl group. Theoretical and experimental studies on similar heterocyclic systems suggest that nucleophilic aromatic substitution on the pyridine ring can proceed through either a concerted or a stepwise mechanism involving a Meisenheimer-like intermediate. nih.govresearchgate.net

In a typical stepwise SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is a key species in the reaction pathway. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, yielding the substitution product. The relative stability of the potential Meisenheimer intermediates often dictates the regioselectivity of the substitution.

In the case of this compound, nucleophilic attack can occur at either the C5 position (displacing the chloride) or the C6 position (displacing the methylsulfonyl group). The methylsulfonyl group is generally considered a good leaving group in nucleophilic aromatic substitution reactions. rsc.org

One key transformation of compounds structurally related to this compound involves the displacement of the chloro group by a nucleophile. For instance, in the synthesis of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives, the chloro group at the 6-position of a related nicotinamide (B372718) is displaced by a thiol. While this is not the exact target molecule, it provides a model for the reactivity of a chloro-substituted pyridine ring.

Another potential transformation involves reactions at the carboxylic acid group. Standard esterification or amidation reactions can be expected. For example, the synthesis of nicotinic acid derivatives often involves the acylation of alcohols or amines with nicotinic acid chlorides. belnauka.by

The table below summarizes potential key transformations and the likely intermediates based on established reaction mechanisms for analogous compounds.

| Transformation | Nucleophile/Reagent | Key Intermediate | Probable Mechanism |

| Nucleophilic displacement of the chloro group | Nu:⁻ (e.g., RO⁻, RS⁻, R₂NH) | Meisenheimer complex at C5 | SNAr (stepwise or concerted) |

| Nucleophilic displacement of the methylsulfonyl group | Nu:⁻ (e.g., RO⁻, RS⁻, R₂NH) | Meisenheimer complex at C6 | SNAr (stepwise or concerted) |

| Esterification | R'OH, H⁺ | Protonated carboxylic acid | Nucleophilic acyl substitution |

| Amide formation | R'₂NH, coupling agent (e.g., DCC) | Activated carboxylate | Nucleophilic acyl substitution |

Detailed research findings on the specific mechanistic pathways for this compound are not extensively available in the public domain. However, based on the reactivity of similar sulfonyl- and chloro-substituted pyridines, it can be inferred that the methylsulfonyl group would be a competent leaving group, potentially being displaced by strong nucleophiles. The chloro group is also a viable leaving group in SNAr reactions. The competition between the displacement of the chloro and methylsulfonyl groups would be influenced by the reaction conditions and the nature of the nucleophile. For instance, harder nucleophiles might favor attack at the carbon bearing the chloro group, while softer nucleophiles might prefer to attack the carbon attached to the sulfonyl group.

Further mechanistic studies, including kinetic isotope effect experiments and computational analyses, would be necessary to definitively elucidate the preferred reaction pathways and the precise structures of the intermediates and transition states for the chemical transformations of this compound. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for establishing the elemental formula of a compound by measuring its mass with very high precision. For 5-Chloro-6-(methylsulfonyl)nicotinic acid, HRMS would be expected to provide an exact mass measurement that confirms its molecular formula, C₇H₆ClNO₄S. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₇ClNO₄S⁺ | 251.9724 |

| [M-H]⁻ | C₇H₅ClNO₄S⁻ | 249.9582 |

This high level of mass accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and correlations, a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The pyridine (B92270) ring contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine, carboxylic acid, and methylsulfonyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-4 | 8.4 - 8.6 | d | ~2.0 |

| -SO₂CH₃ | 3.3 - 3.5 | s | - |

d = doublet, s = singlet, br s = broad singlet

The downfield chemical shifts of the aromatic protons are characteristic of their position on an electron-deficient pyridine ring. The small coupling constant between H-2 and H-4 is typical for a meta-relationship. The methyl protons of the sulfonyl group would appear as a sharp singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4 | 140 - 142 |

| C-5 | 135 - 137 |

| C-6 | 158 - 160 |

| -COOH | 165 - 167 |

The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbons bearing the electron-withdrawing groups (C-5 and C-6) and the nitrogen atom (C-2 and C-6) are expected to be shifted downfield.

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons (H-2 and H-4), confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-2 and C-2, H-4 and C-4, and the methyl protons with the methyl carbon of the sulfonyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Table 4: Predicted Characteristic IR and Raman Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic acid) | Stretching | 1700-1730 |

| C=C, C=N (Aromatic ring) | Stretching | 1550-1620 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300-1350 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140-1180 |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretching absorption confirms the presence of the carboxylic acid. The asymmetric and symmetric S=O stretching bands are indicative of the methylsulfonyl group.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific experimental data from X-ray crystallography for this compound is not currently available in published literature. Therefore, a definitive table of bond lengths, bond angles, and torsion angles cannot be provided. Such data is foundational for a complete understanding of the molecule's geometry and internal strains.

Conformational Analysis and Molecular Planarity in the Crystalline State

The conformation of the methylsulfonyl group relative to the pyridine ring and the orientation of the carboxylic acid group are key structural features of this compound. The degree of planarity of the nicotinic acid ring system and the torsional angles involving the substituents would be revealed by a crystal structure analysis. In the absence of such a study, a definitive conformational analysis in the solid state cannot be conducted.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric parameters of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for predicting molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Optimized Geometry and Conformations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related nicotinic acid derivatives, such as 2-chloro and 6-chloronicotinic acid, have utilized DFT calculations with the B3LYP functional and a 6-311(d,p) basis set to determine their optimized geometries. dergipark.org.tr For 5-Chloro-6-(methylsulfonyl)nicotinic acid, a similar approach would be employed to predict bond lengths, bond angles, and dihedral angles of its most stable conformation.

The optimization process involves finding the minimum energy structure on the potential energy surface. For a molecule with flexible groups like the methylsulfonyl and carboxylic acid moieties, a conformational analysis would be necessary to identify the global minimum energy structure. This would involve rotating the rotatable bonds and calculating the energy of each conformer. The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and based on expected values for similar structures, not on specific experimental data for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-S | ~1.77 Å | |

| S=O | ~1.45 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C=O (acid) | ~1.21 Å | |

| O-H (acid) | ~0.97 Å | |

| Bond Angle | C-S-C | ~104° |

| O-S-O | ~120° | |

| C-C-Cl | ~120° | |

| Dihedral Angle | C-C-S-O | Variable |

| C-C-C=O | Variable |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the pyridine (B92270) ring and the lone pairs of the oxygen atoms, while the LUMO would likely be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chloro and methylsulfonyl groups. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties and Chemical Reactivity Descriptors These values are hypothetical and intended for illustrative purposes based on trends observed in similar molecules.

| Parameter | Symbol | Formula | Predicted Value (Illustrative) |

| HOMO Energy | EHOMO | - | ~ -7.0 eV |

| LUMO Energy | ELUMO | - | ~ -2.5 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 4.5 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.75 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.25 eV |

| Global Electrophilicity Index | ω | χ2 / (2η) | ~ 5.02 eV |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. proteopedia.org The MESP is plotted on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, the MESP map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid and methylsulfonyl groups, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for interaction with electrophiles. researchgate.net Conversely, positive potential (blue) would be anticipated around the hydrogen atom of the carboxylic acid and potentially on the pyridine ring carbons due to the influence of the electron-withdrawing substituents, highlighting these as possible sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of a molecule. DFT calculations are commonly used to predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. manchester.ac.uk

Predicted vibrational frequencies can be compared with experimental IR and Raman spectra to help assign the observed absorption bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the S=O stretching of the methylsulfonyl group, and various C-C and C-N stretching modes of the pyridine ring.

The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. These predicted spectra can be invaluable in confirming the structure of a synthesized compound by comparing them with experimentally obtained NMR data. Machine learning approaches are also emerging as a faster alternative for predicting NMR chemical shifts with high accuracy. nih.govdoaj.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape in different solvents. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, DMSO) and solving Newton's equations of motion for all atoms in the system. The resulting trajectory would reveal how the molecule moves and changes its shape over time, and how it interacts with the surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. This information is particularly important for understanding the behavior of the molecule in a biological or chemical system. For instance, simulations on nicotinamide (B372718) have been used to study its enzymatic deamination process. jlu.edu.cnresearchgate.net

Computational Studies of Reaction Mechanisms: Transition State Identification and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energy barriers. This information provides a detailed understanding of how a reaction proceeds and what factors influence its rate.

For this compound, computational studies could be employed to investigate various potential reactions, such as its synthesis or its metabolic pathways. For example, DFT calculations could be used to model the reaction of a precursor molecule, identify the transition state for the formation of the C-S or C-Cl bond, and calculate the energy barrier for this step. Such studies have been performed for cycloaddition reactions of other nicotine (B1678760) analogues. chemrxiv.orgresearchgate.net This would provide valuable information for optimizing reaction conditions or understanding the molecule's stability and reactivity in different chemical environments.

The scientific literature that was accessed focused on QSAR and QSPR analyses of broader categories of nicotinic acid derivatives. These studies explored the relationship between the physicochemical properties and biological activities of various substituted nicotinic acids, but did not include specific data or models for this compound. Therefore, a detailed discussion and data tables concerning the QSAR/QSPR modeling of this particular compound's chemical features cannot be provided at this time.

Role As an Advanced Intermediate in Organic and Medicinal Chemistry

Building Block for the Synthesis of Complex Heterocyclic Systems

The structure of 5-Chloro-6-(methylsulfonyl)nicotinic acid is primed for the synthesis of a variety of complex heterocyclic systems. The pyridine (B92270) ring itself is a common scaffold in many biologically active compounds. The presence of the chloro and methylsulfonyl groups, both of which can act as leaving groups, allows for the introduction of various nucleophiles to build fused ring systems or introduce further complexity. For example, reactions at these positions can lead to the formation of thieno[2,3-b]pyridines, furopyridines, or other fused heterocyclic structures, which are prevalent in medicinal chemistry. The carboxylic acid group can also participate in cyclization reactions to form lactones or can be converted to other functional groups to facilitate the construction of different heterocyclic rings.

Precursor in the Development of Pharmaceutical Intermediates and Lead Compounds

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs. nih.govresearchgate.netmdpi.comresearchgate.net Functionalized pyridines like this compound are therefore highly sought after as precursors for the development of new pharmaceutical intermediates and lead compounds.

Synthetic Utility in the Production of Non-Steroidal Anti-Inflammatory Drug (NSAID) Intermediates (e.g., Etoricoxib Analogs)

One of the most significant applications of chloro-pyridine derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors. While the direct use of this compound in the industrial synthesis of Etoricoxib is not the primary route, its structural motifs are highly relevant to the synthesis of Etoricoxib and its analogs. The core structure of Etoricoxib contains a 5-chloro-substituted pyridine ring. beilstein-journals.orgbeilstein-journals.org The synthesis of such compounds often involves the construction of the pyridine ring or the coupling of a pre-functionalized pyridine with other aromatic systems. The functional groups on this compound make it an attractive starting material for the laboratory-scale synthesis of novel Etoricoxib analogs for structure-activity relationship (SAR) studies. The carboxylic acid can be converted to a ketone, and the chloro and methylsulfonyl groups can be modified to explore their impact on biological activity.

| Compound | Class | Therapeutic Use |

| Etoricoxib | NSAID (COX-2 Inhibitor) | Anti-inflammatory, Analgesic |

| Piroxicam | NSAID | Anti-inflammatory |

| Omeprazole | Proton Pump Inhibitor | Anti-ulcer |

| Nifedipine | Calcium Channel Blocker | Antihypertensive |

Application in the Design and Synthesis of Novel Pyridine-Based Scaffolds for Drug Discovery

The versatility of this compound extends beyond NSAID synthesis. Its highly functionalized nature allows for its use in the creation of diverse pyridine-based scaffolds for drug discovery programs targeting a wide range of diseases. nih.govmdpi.com The chloro and methylsulfonyl groups can be displaced by various amines, alcohols, and thiols to generate libraries of new compounds. The carboxylic acid can be converted to amides, esters, and other functionalities, further expanding the chemical space that can be explored. This enables medicinal chemists to systematically modify the structure and investigate the effects of these changes on the compound's biological properties, leading to the identification of new lead compounds for various therapeutic targets.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The nicotinic acid framework is not only important in pharmaceuticals but also in the agrochemical industry. nih.govscholarsresearchlibrary.com Various nicotinic acid derivatives have been developed as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be leveraged to create novel agrochemicals. The chloro and methylsulfonyl groups can influence the molecule's herbicidal or pesticidal activity and its environmental fate. Furthermore, functionalized pyridines are used in the synthesis of specialty chemicals, such as dyes and polymers. The reactivity of this compound makes it a potential intermediate for the production of such materials.

| Agrochemical Class | Example | Mode of Action |

| Herbicides | Nicosulfuron | Acetolactate synthase (ALS) inhibitor |

| Insecticides | Imidacloprid | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonist |

| Fungicides | Boscalid | Succinate dehydrogenase inhibitor (SDHI) |

Strategies for Further Derivatization to Expand Synthetic Scope and Utility

To fully exploit the potential of this compound as a synthetic intermediate, various derivatization strategies can be employed. These strategies focus on the selective modification of its three key functional groups:

Modification of the Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of other functional groups. Esterification can be used to introduce different alkyl or aryl groups, which can modulate the compound's solubility and other physicochemical properties. Amidation, through reaction with a diverse range of amines, can lead to the synthesis of a large library of amides for biological screening. The carboxylic acid can also be reduced to an alcohol or converted to a ketone, providing further opportunities for diversification.

Nucleophilic Substitution of the Chloro and Methylsulfonyl Groups: The chloro and methylsulfonyl groups are both good leaving groups, making the pyridine ring susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of substituents at these positions. For example, reaction with amines can lead to the synthesis of aminopyridines, while reaction with thiols can yield thiopyridines. These reactions are fundamental in building more complex molecular architectures.

Cross-Coupling Reactions: The chloro group on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These powerful reactions allow for the formation of carbon-carbon bonds, enabling the connection of the pyridine core to other aromatic or aliphatic fragments. This is a key strategy for the synthesis of biaryl compounds and other complex structures found in many pharmaceuticals and advanced materials.

By employing these derivatization strategies, the synthetic utility of this compound can be significantly expanded, making it a highly valuable and versatile tool for chemists in academia and industry.

Molecular Level Mechanistic Investigations of Biological Interactions in Vitro Studies

Ligand-Target Interaction Studies: Molecular Recognition and Binding

Receptor Binding Assays and Affinity Determination (e.g., Nicotinic Acid Receptors)

No publicly accessible data from receptor binding assays for 5-Chloro-6-(methylsulfonyl)nicotinic acid could be identified. Research on nicotinic acid and its analogs often involves evaluating their affinity for nicotinic acid receptors, such as GPR109A and GPR109B. However, specific binding constants (e.g., Kᵢ, Kₑ, or IC₅₀ values) for this compound with these or any other receptors have not been reported in the reviewed literature.

Elucidation of Molecular Recognition Mechanisms via Biophysical Techniques

Information detailing the molecular recognition mechanisms of this compound through biophysical techniques is currently unavailable. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), which are instrumental in elucidating the specific molecular interactions between a ligand and its target, have not been applied to this compound in any published studies found.

Enzyme Inhibition Studies (In Vitro)

Identification of Specific Enzyme Targets and Inhibition Potency

There are no specific enzyme targets identified for this compound in the available scientific literature. While studies on other nicotinic acid derivatives have explored their inhibitory effects on various enzymes, no such research has been published for this particular compound. Therefore, data on its inhibition potency, typically represented by IC₅₀ or Kᵢ values, is not available.

Kinetic Analysis of Enzyme Inhibition (e.g., CYP450 Enzymes)

Due to the absence of identified enzyme targets, no kinetic analysis of enzyme inhibition by this compound has been performed or published. Investigations into the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the determination of kinetic parameters for its interaction with enzymes like the Cytochrome P450 (CYP450) family are absent from the scientific record.

Investigation of the Molecular Basis of Inhibition (e.g., Coordination to Heme Iron)

Without confirmed enzyme targets and evidence of inhibition, there have been no investigations into the molecular basis of how this compound might inhibit enzymatic activity. For metalloenzymes, such as CYP450s, this would involve studying interactions like the coordination of the inhibitor to the heme iron. However, no such studies have been conducted for this compound.

Modulation of Specific Molecular Pathways in Cell-Free Systems

Research into the modulation of specific molecular pathways in cell-free systems provides a foundational understanding of a compound's mechanism of action, free from the complexities of a cellular environment. These assays typically involve purified enzymes, receptors, or other proteins of interest to directly measure the compound's effect on their activity.

For a novel compound like this compound, a primary step would be to screen it against a panel of kinases, phosphatases, proteases, and nuclear receptors to identify potential molecular targets. For instance, a radiometric or fluorescence-based assay could be employed to determine if the compound inhibits or activates a specific enzyme. The results of such hypothetical screenings would be tabulated to quantify the compound's potency and selectivity.

Table 1: Hypothetical Cell-Free Enzymatic Assay Data for this compound

| Target Enzyme | Assay Type | IC50 / EC50 (µM) | Fold Selectivity |

| Kinase A | TR-FRET | > 100 | - |

| Phosphatase B | Colorimetric | 15.2 | 6.6x vs. Phosphatase C |

| Protease C | Fluorogenic | > 100 | - |

| Nuclear Receptor D | Luciferase Reporter | 5.8 | - |

Note: The data presented in this table is purely illustrative and not based on experimental results.

Target Validation Research at the Molecular Level

Once a potential molecular target is identified from cell-free assays, target validation studies are crucial to confirm the interaction and its biological relevance. This involves a series of more focused in vitro experiments.

Evaluation of High-Throughput Screening (HTS) Hits for Molecular Target Confirmation

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific target. If this compound were identified as a "hit" in an HTS campaign, the subsequent validation process would involve several key steps. The primary goal is to eliminate false positives and confirm that the compound's activity is genuinely due to its interaction with the intended target.

The validation cascade would typically include:

Re-testing: Confirming the activity of the compound from a freshly prepared sample.

Dose-Response Analysis: Establishing a concentration-dependent effect to determine potency (e.g., IC50 or EC50).

Orthogonal Assays: Using a different assay technology to confirm the initial observation and rule out assay-specific artifacts. For example, if the primary screen was a fluorescence-based assay, a label-free method like surface plasmon resonance (SPR) could be used as an orthogonal validation step.

Table 2: Illustrative HTS Hit Confirmation for this compound

| Validation Step | Assay Method | Result | Conclusion |

| Hit Re-confirmation | Primary Assay | Activity Confirmed | Compound is a true positive in the primary assay. |

| Potency Determination | Dose-Response Curve | IC50 = 8.5 µM | Compound exhibits dose-dependent inhibition. |

| Orthogonal Validation | Surface Plasmon Resonance (SPR) | Direct Binding Observed | Compound directly interacts with the target protein. |

Note: The data presented in this table is for exemplary purposes only.

In Vitro Assays for Confirming Molecular Interactions (e.g., RORγt modulation)

To confirm the molecular interaction with a specific target, such as the Retinoid-related Orphan Receptor gamma t (RORγt), a key therapeutic target in immunology, a variety of biophysical and biochemical assays would be employed. These assays provide direct evidence of binding and functional modulation.

Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of a compound to its target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.

Lanthanide-based Förster Resonance Energy Transfer (LanthaScreen™ TR-FRET): This is a common method to study the binding of ligands to nuclear receptors like RORγt. It measures the displacement of a fluorescently labeled tracer from the receptor's ligand-binding domain.

Table 3: Exemplary In Vitro Assay Data for RORγt Modulation by this compound

| Assay | Parameter Measured | Result |

| TR-FRET Ligand Binding Assay | IC50 (µM) | 12.7 |

| Surface Plasmon Resonance (SPR) | K_D (µM) | 9.8 |

| Coactivator Recruitment Assay | EC50 (µM) | > 50 (No significant recruitment) |

| Inverse Agonist Assay | IC50 (µM) | 15.3 |

Note: The data in this table is hypothetical and serves as an example of typical results from such assays.

Future Perspectives and Emerging Research Avenues

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are becoming increasingly integral to the synthesis of complex molecules, aiming to reduce environmental impact and enhance safety and efficiency. snmjournals.org For heterocyclic compounds like 5-Chloro-6-(methylsulfonyl)nicotinic acid, traditional synthetic routes can involve hazardous reagents and solvents. rsc.org Future research will likely focus on developing more sustainable synthetic pathways.

Key green chemistry strategies that could be applied include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.govacs.org

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, ionic liquids, or deep eutectic solvents is a major goal. rsc.orgnih.gov Solvent-free reaction conditions are also a highly desirable approach. nih.govacs.org

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions. snmjournals.org Enzymatic approaches are gaining traction for the synthesis of nicotinic acid and its derivatives. nih.govfrontiersin.org

Reusable Catalysts: Employing solid-supported or magnetically recoverable catalysts can simplify product purification and reduce waste. acs.org

The application of these principles would not only make the production of this compound more environmentally friendly but could also lead to higher yields and lower costs.

Development of Novel Derivatization Strategies for Functionalization

The functional groups present in this compound—the carboxylic acid, the chloro substituent, and the methylsulfonyl group—offer multiple sites for derivatization. Future research will likely explore novel strategies to modify this core structure to create a library of related compounds with diverse properties.

Potential derivatization strategies include:

Amide and Ester Formation: The carboxylic acid group is a prime target for creating amide and ester derivatives. snmjournals.orgnih.gov This can be achieved through various methods, from classic approaches using thionyl chloride to activate the acid to greener, enzyme-catalyzed reactions. rsc.orgtandfonline.com

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring is activated towards nucleophilic attack by the electron-withdrawing methylsulfonyl and chloro groups. This could allow for the displacement of the chlorine atom by a variety of nucleophiles to introduce new functional groups at the 5-position.

Cross-Coupling Reactions: Modern cross-coupling methodologies could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the chloro-substituted position.

These derivatization strategies will be crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's properties for specific applications.

Advanced Computational Modeling for Predictive Chemical and Biological Research

In silico methods are becoming indispensable tools in chemical and biological research, offering the ability to predict molecular properties and interactions, thereby saving time and resources. For this compound, advanced computational modeling can provide deep insights into its behavior.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, stability, and reactivity of the molecule. snmjournals.orgnih.govtandfonline.com This can help in predicting which parts of the molecule are most likely to be involved in chemical reactions.

Molecular Docking: This technique can predict how this compound might bind to biological macromolecules, such as proteins. snmjournals.orgrsc.orgebi.ac.uk This is a crucial step in identifying potential biological targets and predicting biological activity.

Quantitative Structure-Activity Relationship (QSAR): By creating a series of derivatives and measuring their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. acs.orgnih.gov

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound, which is vital for assessing its potential as a therapeutic agent. rsc.org

These computational studies can guide synthetic efforts by prioritizing compounds with the most promising predicted properties.

Investigation of Undiscovered Chemical Reactivity and Catalysis with this compound

The unique combination of functional groups in this compound suggests a rich and potentially undiscovered chemical reactivity profile. The pyridine ring, substituted with two strong electron-withdrawing groups (chloro and methylsulfonyl), is particularly interesting.

Future research in this area could focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring should make the chloro group susceptible to displacement by a wide range of nucleophiles. nih.gov Investigating the kinetics and scope of these reactions could lead to new synthetic methodologies.

Catalytic Potential: Pyridine derivatives are known to act as catalysts in various organic reactions. snmjournals.orgnih.govacs.org The nitrogen atom in the ring could coordinate to metal centers, making this compound a potential ligand for novel catalysts. Its electron-deficient nature might also allow it to act as an organocatalyst in specific reactions.

Radical Reactions: The generation of pyridinyl radicals from related compounds has been shown to be a useful tool for C-C bond formation. nih.gov Exploring the potential for radical-mediated functionalization of this molecule could open up new synthetic possibilities.

A thorough investigation of its fundamental chemical reactivity will be key to unlocking its full potential as a building block in synthetic chemistry.

Expansion of Molecular-Level Biological Target Discovery and Mechanistic Understanding

A significant frontier in the research of this compound is the identification of its specific biological targets and the elucidation of its mechanism of action at a molecular level. While related nicotinic acid compounds are known to interact with receptors like GPR109A, the specific targets for this substituted derivative are likely to be novel. nih.govnih.gov

A multi-pronged approach will be necessary for target discovery and mechanistic studies:

Phenotypic Screening: Initial screening in various disease models (e.g., cancer cell lines, microbial cultures) can identify potential therapeutic areas. rsc.orgnih.gov

Target Deconvolution: Once a biological effect is observed, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, where the compound is immobilized and used to "fish" for its binding partners in cell lysates, can be employed. Genetic approaches, such as generating resistant cell lines and identifying the mutated gene, are also powerful tools. nih.gov

Development of Molecular Probes: Synthesizing derivatives of this compound with fluorescent or radioactive tags can create molecular probes. snmjournals.org These probes can be used to visualize the compound's distribution in cells and to directly identify its binding partners. acs.orgnih.gov

Biochemical and Biophysical Studies: Once a target is identified, detailed studies can be conducted to understand the binding kinetics, thermodynamics, and the functional consequences of the interaction.

A deep understanding of the molecular-level interactions of this compound with biological systems will be essential for its rational development into a potential therapeutic agent or research tool.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.